5-(Piperidin-1-yl)thiophene-2-carbaldehyde
Overview
Description
5-(Piperidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 24372-48-3. It has a molecular weight of 195.29 .
Molecular Structure Analysis
The molecular structure of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde is represented by the linear formula C10H13NOS . The InChI code for the compound is 1S/C10H13NOS/c12-8-9-4-5-10 (13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2 .Physical And Chemical Properties Analysis
5-(Piperidin-1-yl)thiophene-2-carbaldehyde is a solid compound with a melting point of 91 - 93 degrees Celsius . It has a molecular weight of 195.29 .Scientific Research Applications
Biochemistry
Lastly, this compound could be used in biochemistry research as a precursor for synthesizing molecules that mimic biological compounds, aiding in the study of enzyme-substrate interactions and metabolic pathways.
Each application leverages the unique chemical structure of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde , which contains both a thiophene ring known for its electronic properties and a piperidine ring, a common motif in bioactive molecules .
Safety and Hazards
The safety information for 5-(Piperidin-1-yl)thiophene-2-carbaldehyde indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Mechanism of Action
Target of Action
The primary targets of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde’s action are currently unknown
properties
IUPAC Name |
5-piperidin-1-ylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-8-9-4-5-10(13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDXRMCPPLZJBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366583 | |
Record name | 5-(Piperidin-1-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-1-yl)thiophene-2-carbaldehyde | |
CAS RN |
24372-48-3 | |
Record name | 5-(Piperidin-1-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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